Bis(trifluoroacetato)carbonylbis(triphenylphosphine)ruthenium(II)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

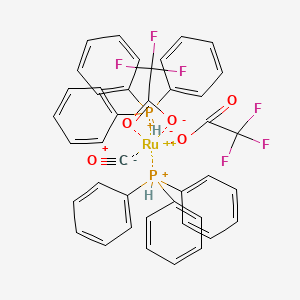

Bis(trifluoroacetato)carbonylbis(triphenylphosphine)ruthenium(II): is a coordination compound that features ruthenium as the central metal atom. This compound is known for its catalytic properties and is used in various chemical reactions, particularly in organic synthesis. The molecular formula of this compound is C41H30F6O5P2Ru , and it has a molecular weight of 879.68 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(trifluoroacetato)carbonylbis(triphenylphosphine)ruthenium(II) typically involves the reaction of ruthenium trichloride with triphenylphosphine and trifluoroacetic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or other suitable methods .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves the use of industrial-grade reagents and equipment to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Hydroacylation: Common reagents include aldehydes and alkynes, with the reaction typically carried out under an inert atmosphere at elevated temperatures.

Vinylation: Reagents include alcohols or aldehydes and vinyl halides, with the reaction conditions involving the use of a base and an inert atmosphere.

Major Products:

Hydroacylation: The major product is a ketone.

Vinylation: The major products are vinyl ethers and vinyl esters.

Scientific Research Applications

Catalytic Applications

1. Hydroacylation Reactions

- Mechanism : Bis(trifluoroacetato)carbonylbis(triphenylphosphine)ruthenium(II) acts as a catalyst in hydroacylation, facilitating the addition of carbonyl compounds to alkenes to form aldehydes or ketones. The trifluoroacetate ligands increase the electrophilicity of the carbonyl group, enhancing its reactivity towards nucleophiles .

- Case Study : In a study focusing on the hydroacylation of 2-butyne, this compound demonstrated high efficiency in producing desired aldehyde products with excellent yields .

2. Vinylation Reactions

- Mechanism : This compound also catalyzes vinylation reactions, where it aids in the transformation of alcohols or aldehydes into vinyl derivatives. The presence of triphenylphosphine ligands plays a crucial role in stabilizing reaction intermediates .

- Case Study : Research has shown that using this catalyst can significantly improve yields in vinylation reactions involving various alcohols, showcasing its effectiveness in organic synthesis.

3. Dehydrogenation of Alcohols

- Mechanism : The compound serves as a catalyst for the dehydrogenation of alcohols into aldehydes and ketones. This reaction is vital for producing key intermediates in pharmaceutical synthesis .

- Case Study : In experiments involving various primary and secondary alcohols, bis(trifluoroacetato)carbonylbis(triphenylphosphine)ruthenium(II) exhibited high selectivity and efficiency, making it a valuable tool for synthetic chemists .

4. Regioselective Hydroxymethylation

- Mechanism : It catalyzes the regioselective reductive hydroxymethylation of alkynes with paraformaldehyde, allowing for controlled product formation .

- Case Study : A notable application involved the selective hydroxymethylation of terminal alkynes, yielding products with high regioselectivity under mild conditions .

Mechanism of Action

The mechanism by which bis(trifluoroacetato)carbonylbis(triphenylphosphine)ruthenium(II) exerts its catalytic effects involves the coordination of the ruthenium center with the reactants. This coordination activates the reactants, making them more susceptible to chemical transformations. The triphenylphosphine ligands stabilize the ruthenium center, while the trifluoroacetato groups enhance the compound’s reactivity .

Comparison with Similar Compounds

- Tris(triphenylphosphine)ruthenium(II) dichloride

- Carbonylchlorohydridotris(triphenylphosphine)ruthenium(II)

- Carbonyldihydridotris(triphenylphosphine)ruthenium(II)

Comparison:

- Tris(triphenylphosphine)ruthenium(II) dichloride: This compound is also used as a catalyst but has different reactivity and selectivity compared to bis(trifluoroacetato)carbonylbis(triphenylphosphine)ruthenium(II).

- Carbonylchlorohydridotris(triphenylphosphine)ruthenium(II): This compound is used in hydrogenation reactions and has different ligand environments, affecting its catalytic properties.

- Carbonyldihydridotris(triphenylphosphine)ruthenium(II): This compound is used in hydroformylation reactions and has a different set of ligands, influencing its reactivity and applications .

Biological Activity

Bis(trifluoroacetato)carbonylbis(triphenylphosphine)ruthenium(II) , commonly referred to as Ru(II) complex, is a ruthenium-based coordination compound that has garnered significant attention in the field of medicinal chemistry, particularly for its potential biological activities. This article aims to provide a detailed overview of the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₄₁H₃₀F₆O₅P₂Ru

- Molecular Weight : 879.71 g/mol

- CAS Number : 38596-61-1

- Melting Point : 236-237 °C

The structure of the compound consists of a ruthenium center coordinated to two triphenylphosphine ligands and two trifluoroacetate groups, which contribute to its unique reactivity and biological properties .

Anticancer Properties

Recent studies have highlighted the potential of Ru(II) complexes as alternatives to traditional platinum-based chemotherapeutics. The compound has shown promising results in various cancer cell lines, particularly in breast cancer models.

In Vitro Studies

- Cytotoxicity : These values indicate significant cytotoxicity, suggesting that the compound can effectively inhibit cell proliferation across various breast cancer subtypes.

-

Mechanisms of Action :

- The Ru(II) complex was found to interact with cellular components such as mitochondria and cytoskeleton, leading to apoptosis and reduced colony formation potential in cancer cells .

- Additional mechanisms include DNA interaction, inhibition of cell-membrane transporters, and disturbances in the cell cycle .

In Vivo Studies

In vivo investigations have further substantiated the anticancer potential of Ru(II) complexes:

- A study involving nude mice with orthotopic TNBC tumors demonstrated that treatment with a related Ru(II) complex significantly suppressed tumor growth and improved survival rates post-surgery compared to untreated controls .

Summary of Biological Activity

| Activity Type | Cell Line | IC₅₀ (μM) | Notes |

|---|---|---|---|

| Cytotoxicity | MCF7 (ER+) | 0.50 ± 0.09 | Effective against estrogen receptor-positive cells |

| Cytotoxicity | T47D (ER+) | 0.32 ± 0.03 | High efficacy in hormone-responsive cancers |

| Cytotoxicity | MDA-MB-231 (TNBC) | 0.39 ± 0.09 | Significant activity in triple-negative breast cancer |

Study on Triple-Negative Breast Cancer

A pivotal study focused on the efficacy of Ru(II) complexes against triple-negative breast cancer (TNBC). The findings indicated that these complexes could induce apoptosis and inhibit proliferation effectively in TNBC cell lines, which are typically resistant to conventional therapies .

Clinical Relevance

The low systemic toxicity observed in preclinical models suggests that Ru(II) complexes can be developed into viable therapeutic agents with fewer side effects compared to existing chemotherapeutics .

Properties

Molecular Formula |

C41H32F6O5P2Ru+2 |

|---|---|

Molecular Weight |

881.7 g/mol |

IUPAC Name |

carbon monoxide;ruthenium(2+);2,2,2-trifluoroacetate;triphenylphosphanium |

InChI |

InChI=1S/2C18H15P.2C2HF3O2.CO.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*3-2(4,5)1(6)7;1-2;/h2*1-15H;2*(H,6,7);;/q;;;;;+2 |

InChI Key |

FDSSZHDREYJHRM-UHFFFAOYSA-N |

Canonical SMILES |

[C-]#[O+].C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Ru+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.